Cas no 14131-68-1 (N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide)

N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide is a stereochemically defined carbohydrate derivative with a highly functionalized oxane (pyranose) core. Its structure features multiple hydroxyl groups and an acetamide substituent at the 3-position, conferring both hydrophilic character and potential for selective chemical modifications. The compound's defined stereochemistry (2R,3R,4R,5S,6R) makes it valuable as a chiral building block in organic synthesis, particularly for glycosylation reactions or as a precursor to more complex carbohydrate-based molecules. The presence of three hydroxyl groups and a hydroxymethyl group offers multiple sites for regioselective derivatization, while the acetamide moiety provides additional stability compared to free amine derivatives. This combination of features makes it useful for medicinal chemistry applications and glycobiology research.
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide structure
14131-68-1 structure
Product Name:N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide
CAS No:14131-68-1
MF:C8H15NO6
MW:221.207803010941
MDL:MFCD00797589
CID:49642
PubChem ID:24139
Update Time:2025-10-07

N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine
    • ACETYLCHONDROSAMINE
    • ACETYL-D-GALACTOSAMINE
    • AM-1
    • D-GALNAC
    • N-acelyl-D-glucosamine
    • N-ACETEYL-D-GALACTOSAMINIDE
    • N-ACETUL-D-GALACTOSAMINE
    • N-ACETYLCHONDROSAMINE
    • N-ACETYL-D-CHONDROSAMINE
    • N-ACETYL-D-GALACTOSAMINIDE
    • N-acetyl-D-glucosamine
    • N-acetylglucosamine
    • N-Acetyl-b-D-glucosamine
    • 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOSAMINE
    • 2-Acetamido-2-deoxy-b-D-glucopyranosylamine
    • N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxyMethyl)tetrahydro-2H-pyran-3-yl)acetaMide
    • N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide
    • 2-Acetamido-2-deoxy-b-D-glucose
    • pharmaceutical aid
    • CHEMBL447878
    • 2-Acetamido-2-deoxy-beta-delta-glucose
    • betaGlcNAc
    • Spectrum2_001353
    • Spectrum4_001179
    • SCHEMBL21358982
    • HMS501B14
    • Q284367
    • DTXSID301045979
    • NCGC00178341-01
    • IDI1_000352
    • C03878
    • CHEBI:28009
    • 2-(acetylamino)-2-deoxy-beta-D-glucopyranose
    • KBio2_004047
    • 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOSE
    • 2-deoxy-2-acetamido-beta-D-glucopyranose
    • b-N-Acetyl-D-glucosamine
    • 2-Acetamido-2-deoxy-beta-D-glucose
    • KBioSS_001479
    • NINDS_000352
    • (1->4)-2-acetamido-2-deoxy-beta-D-glucan
    • AT21015
    • WURCS=2.0/1,1,0/(a2122h-1b_1-5_2*NCC/3=O)/1/
    • b-N-Acetylglucosamine
    • OVRNDRQMDRJTHS-FMDGEEDCSA-N
    • bmse000231
    • 137630-09-2
    • beta-N-Acetylglucosamin
    • acetylglucosamine
    • 14131-68-1
    • SPECTRUM1500715
    • N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide
    • NAcGlc
    • KBio2_006615
    • C8H15NO6
    • [4)-beta-D-GlcpNAc(1->]n
    • HMS1921E22
    • GLUCOPYRANOSE, 2-ACETAMIDO-2-DEOXY-, .BETA.-D-
    • SPBio_001565
    • beta-N-Acetyl-D-glucosamine
    • SCHEMBL19345
    • GlcNAc-beta
    • n-acetyl-.beta.-d-glucosamine
    • Epitope ID:135813
    • [1,4-(N-Acetyl-beta-D-glucosaminyl)]n
    • beta-N-Acetyl-delta-glucosamine
    • .BETA.-N-ACETYLGLUCOSAMIN
    • KBio3_002240
    • BSPBio_003020
    • 2-acetamido-2-deoxy-beta-D-glucopyranose
    • 72-87-7
    • 1398-61-4
    • DivK1c_000352
    • ssGlcNAc-R
    • 8P59336F68
    • Spectrum3_001400
    • KBioGR_001817
    • 125304-10-1
    • Cheon shim bo yun
    • 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOPYRANOSE
    • N-Acetyl-D-glucosamine, USP grade
    • Poly-(b1-4)-N-acetyl glucosamine/Poly-(a1-4)-N-acetyl glucosamine
    • N-acetyl-D-glucosamine (complete stereochemistry)
    • BDBM50481442
    • Crab Shell Chitin
    • CCG-39291
    • KBio1_000352
    • Glucopyranose, 2-acetamido-2-deoxy-, beta-D-
    • Spectrum_000999
    • CHEBI:17029
    • AKOS015960418
    • N-Acetyl-beta-D-glucosamine
    • AC-11093
    • N-Acetyl Glucosamine
    • Beta-N-Acetylglucosamine
    • UNII-8P59336F68
    • 2-acetamido-2-deoxyhexopyranose
    • 103094-10-6
    • KBio2_001479
    • MDL: MFCD00797589
    • Inchi: 1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1
    • InChI Key: OVRNDRQMDRJTHS-FMDGEEDCSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)NC(C)=O)O

Computed Properties

  • Exact Mass: 221.08995
  • Monoisotopic Mass: 220.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _2
  • Topological Polar Surface Area: 125A^2

Experimental Properties

  • Density: 1.43
  • Melting Point: 103-112°C dec.
  • Boiling Point: 556.2°Cat760mmHg
  • Flash Point: 290.2°C
  • Refractive Index: 1.576
  • PSA: 119.25
  • LogP: -2.02000

N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Security Information

  • Storage Condition:−20°C

N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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AstaTech
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N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Related Literature

Additional information on N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide

Introduction to N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide (CAS No. 14131-68-1)

N-(2R,3R,4R,5S,6R-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide) is a compound of significant interest in the field of chemical and biomedical research. This molecule, identified by its CAS number 14131-68-1, has garnered attention due to its unique structural features and potential applications in pharmaceutical development. The precise stereochemistry of this compound, as indicated by the specified chiral centers, makes it a subject of extensive study in synthetic chemistry and drug design.

The compound belongs to a class of molecules known for their involvement in various biological pathways. Its structural framework, featuring a glycosidic linkage and multiple hydroxyl groups, suggests potential roles in enzyme inhibition and metabolic regulation. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of this molecule with biological targets, paving the way for its exploration as a lead compound in drug discovery.

In the realm of medicinal chemistry, the synthesis of complex glycosides remains a challenging yet rewarding endeavor. N-(2R,3R,4R,5S,6R-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide) exemplifies the intricate balance between stereochemical control and functional group manipulation required to develop novel therapeutic agents. The presence of multiple stereocenters necessitates sophisticated synthetic strategies to ensure high enantiomeric purity, which is crucial for biological activity and pharmacokinetic properties.

Recent studies have highlighted the importance of polyhydroxylated compounds in modulating inflammatory responses and cellular signaling pathways. The structural motif of N-(2R,3R,4R,5S,6R-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide) aligns well with this trend. Researchers have observed that such compounds often exhibit potent effects on enzymes like kinases and phosphatases, which are key regulators of cellular processes. This has spurred interest in exploring its potential as an anti-inflammatory or anticancer agent.

The role of carbohydrates in biological systems is well-documented. Glycosidic bonds are integral to many biomolecules, including hormones and antibiotics. The synthesis of N-(2R,3R,4R,5S,6R-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide) provides a valuable tool for studying the structural and functional aspects of glycosylation. By modifying specific stereocenters within the sugar backbone, researchers can gain insights into how these modifications influence biological activity.

Advances in biocatalysis have also opened new avenues for the production of complex glycosides like N-(2R,3R,4R,5S, 6R-2 ,4 ,5-trihydroxy -6 -(hydroxymethyl)oxan -3 -ylacetamide). Enzymatic approaches offer high selectivity and mild reaction conditions compared to traditional synthetic methods. This has led to an increased interest in using enzymes for the stereoselective synthesis of chiral glycosides. Such methods are particularly valuable for producing enantiomerically pure compounds that are essential for drug development.

The potential applications of N-(2R ,3 R ,4 R ,5S ,6 R-2 ,4 ,5-trihydroxy -6 -(hydroxymethyl)oxan -3 -ylacetamide) extend beyond traditional pharmaceuticals. Its unique structure makes it a promising candidate for use in materials science and biotechnology. For instance, it could be employed as a building block for designing novel polymers or as a ligand in metal-organic frameworks (MOFs). These applications highlight the versatility of this compound and its potential impact across multiple scientific disciplines.

In conclusion, N-(2R, 3R, 4R, 5S, 6R-2, 4, 5-trihydroxy- 6- (hydroxymethyl)oxan- 3- ylacetamide) (CAS No. 14131- 68- 1) represents a significant advancement in chemical research. Its complex stereochemistry, multiple functional groups, and potential biological activities make it a valuable asset in drug discovery. As research continues to uncover new applications for this compound, its importance is likely to grow even further. The ongoing development of innovative synthetic methods will continue to enhance our ability to explore its full potential.

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